Pomalidomide 4'-alkylC3-acid is a synthetic derivative of pomalidomide, characterized by an alkylC3 chain and a terminal acid functional group. Its chemical structure is represented by the formula C17H17N3O6, and it has a unique role as a functionalized cereblon ligand, which is critical in the field of targeted protein degradation. This compound is particularly relevant in research involving the development of proteolysis-targeting chimeras (PROTACs), where it serves as a linker to connect E3 ligase ligands with target proteins .
This compound binds to the Cereblon protein, promoting the targeted degradation of specific cellular proteins through a process known as ubiquitination. Cereblon recruits an E3 ubiquitin ligase complex which tags target proteins with ubiquitin molecules, flagging them for degradation by the proteasome, a cellular machinery that breaks down proteins [].
4-[[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]butanoic acid functions as a key building block for Proteolysis Targeting Chimeras (PROTACs) [, ]. PROTACs are heterobifunctional molecules designed to recruit E3 ubiquitin ligases to target proteins, marking them for degradation by the proteasome [].
This specific molecule contains two key functionalities:
The 2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl moiety acts as a ligand for the E3 ubiquitin ligase cereblon [, ]. Cereblon plays a crucial role in the ubiquitin-proteasome system, tagging proteins for degradation [].
The 4-[[aminobutanoic acid] moiety acts as a linker, connecting the cereblon ligand to a moiety that can bind to the target protein of interest. The terminal carboxylic acid group (COOH) facilitates further conjugation to other targeting moieties [].
These reactions enable the compound to be tailored for specific applications in drug development and biochemical research.
Pomalidomide 4'-alkylC3-acid exhibits significant biological activity due to its interaction with cereblon, a component of the E3 ubiquitin ligase complex. This interaction leads to the recruitment of target proteins for ubiquitination and subsequent proteasomal degradation. The compound's ability to modulate protein levels makes it a valuable tool in cancer research and treatment strategies, particularly in hematological malignancies . Additionally, its structural modifications enhance selectivity and potency compared to parent compounds.
The synthesis of pomalidomide 4'-alkylC3-acid typically involves several steps:
These methods allow for variations in the alkyl chain length or branching, providing flexibility in designing derivatives with desired properties .
Pomalidomide 4'-alkylC3-acid has several key applications:
These applications highlight its importance in both fundamental research and therapeutic development.
Studies on pomalidomide 4'-alkylC3-acid have shown that it interacts specifically with cereblon, leading to the degradation of certain substrates involved in oncogenesis. These interactions are critical for understanding its mechanism of action and optimizing its use in therapeutic contexts. Furthermore, investigations into its binding affinity and selectivity compared to other ligands provide insights into its potential advantages in drug design .
Pomalidomide 4'-alkylC3-acid shares structural similarities with several related compounds. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Pomalidomide | Contains a similar core structure without alkylC3 | Approved for treating multiple myeloma |
Lenalidomide | Similar core but differs in substituents | Used extensively in hematological cancers |
Thalidomide | Parent compound of pomalidomide | Known for teratogenic effects |
CC-220 | Contains cereblon ligand but different linker | Designed for enhanced selectivity |
Pomalidomide 4'-alkylC3-acid stands out due to its functionalized nature, which enhances its utility in PROTAC development while maintaining effective interactions with cereblon, setting it apart from these similar compounds .
Pomalidomide 4'-alkylC3-acid represents a functionalized cereblon ligand derivative with the molecular formula C17H17N3O6 and a molecular weight of 359.34 g/mol [1] [2]. The compound exhibits a complex molecular architecture characterized by the integration of a pomalidomide core structure with an alkyl chain terminating in a carboxylic acid functional group [1]. The systematic chemical name is 4-[[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]butanoic acid, which precisely describes the structural connectivity of the molecule [15] [37].
The molecular structure comprises three distinct structural domains: the isoindole-1,3-dione system (phthaloyl ring), the 2,6-dioxopiperidine moiety (glutarimide ring), and the alkyl-C3-acid linker chain [1] [2]. The isoindole ring system maintains a planar configuration, consistent with aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety [19]. The glutarimide ring adopts a puckered conformation due to the presence of the chiral center at the C3 position, which influences the overall three-dimensional structure of the molecule [31] [43].
Table 1: Physical and Chemical Properties of Pomalidomide 4'-alkylC3-acid
Property | Value |
---|---|
Molecular Formula | C17H17N3O6 |
Molecular Weight (g/mol) | 359.34 |
CAS Number | 2225940-47-4 |
PubChem ID | 134589678 |
InChI Key | DXQHHPDVZILLOC-UHFFFAOYSA-N |
Physical Appearance | Yellow solid |
Purity (HPLC) | ≥95% (99.6-99.8% reported) |
Storage Temperature | -20°C |
SMILES | OC(CCCNC1=C2C(N(C(C2=CC=C1)=O)C3CCC(NC3=O)=O)=O)=O |
The phthaloyl ring system in Pomalidomide 4'-alkylC3-acid exhibits specific positional substitution patterns that distinguish it from other isoindole derivatives [32] [35]. The amino substitution occurs at the 4-position of the isoindole ring, creating a specific regioisomer that influences both the electronic properties and binding characteristics of the molecule [16] [17]. This positional arrangement is critical for maintaining the planar geometry of the isoindole ring system while accommodating the alkyl linker attachment [31] [45].
The phthalimide ring maintains its aromatic character despite the amino substitution, with the nitrogen atom of the isoindole system participating in resonance stabilization [33] [34]. The positioning of the amino group at the 4-position creates an optimal spatial arrangement for the attachment of the alkyl chain, minimizing steric hindrance while preserving the electronic properties essential for biological activity [32]. Comparative analysis with other positional isomers demonstrates that the 4-substitution pattern provides superior conformational stability compared to alternative substitution positions [35].
The planar arrangement of the phthalimide ring is maintained through delocalization of π-electrons across the aromatic system [47]. This planarity is essential for the molecule's ability to interact with target proteins and influences the overall molecular geometry [31] [45]. The isoindole ring system exhibits minimal deviation from planarity, with bond angles and distances consistent with aromatic heterocyclic compounds [34] [47].
The alkyl-C3 side chain in Pomalidomide 4'-alkylC3-acid exhibits significant conformational flexibility due to the presence of three methylene units connecting the amino group to the terminal carboxylic acid [26] [27]. Molecular dynamics studies indicate that alkyl chains with three carbon atoms can adopt multiple conformational states, including extended, bent, and coiled configurations [27] [30]. The conformational preferences are influenced by intramolecular interactions, solvent effects, and intermolecular associations [26] [29].
The propyl linker chain demonstrates characteristic conformational behavior typical of short alkyl chains, with gauche and trans conformations around the C-C bonds [27] [30]. Analysis of dihedral angles reveals that the alkyl chain exhibits rotational freedom around each carbon-carbon bond, resulting in a dynamic conformational ensemble [26]. The terminal carboxylic acid group can adopt various orientations relative to the pomalidomide core, influencing the overall molecular shape and potential binding interactions [29].
Conformational analysis indicates that the alkyl-C3 chain preferentially adopts extended conformations in polar environments, maximizing solvation of the terminal carboxylic acid group [27]. The flexibility of the linker allows for conformational adaptation during protein binding events, contributing to the molecule's versatility as a chemical building block [26] [29]. The three-carbon chain length provides an optimal balance between conformational flexibility and structural constraint [30].
Pomalidomide 4'-alkylC3-acid represents a structurally modified derivative of pomalidomide, with the primary difference being the addition of the alkyl-C3-acid linker at the 4-position of the isoindole ring [16] [17] [19]. The parent compound pomalidomide has the molecular formula C13H11N3O4 and molecular weight of 273.24 g/mol, making it significantly smaller than the alkylated derivative [16] [18]. The structural modification introduces additional functional groups that alter both the physicochemical properties and potential biological interactions of the molecule [19] [21].
The core structural elements shared between pomalidomide and its alkylated derivative include the isoindole-1,3-dione ring system and the 2,6-dioxopiperidine moiety [16] [17] [19]. Both compounds contain a single chiral center at the C3 position of the glutarimide ring, resulting in racemic mixtures under standard synthetic conditions [43] [46]. The stereochemical properties of the chiral center remain unchanged in the alkylated derivative, maintaining the same enantiomeric relationships observed in the parent compound [41] [42].
Table 2: Structural Comparison Between Pomalidomide and Pomalidomide 4'-alkylC3-acid
Property | Pomalidomide | Pomalidomide 4'-alkylC3-acid |
---|---|---|
Molecular Formula | C13H11N3O4 | C17H17N3O6 |
Molecular Weight | 273.24 g/mol | 359.34 g/mol |
Chiral Centers | 1 | 1 |
Ring Systems | 2 (isoindole + glutarimide) | 2 (isoindole + glutarimide) |
Substituents | Amino group (4-position) | Amino group + alkyl-C3-acid |
Hydrogen Bond Donors | 1 | 2 |
Hydrogen Bond Acceptors | 4 | 6 |
The addition of the alkyl-C3-acid linker significantly alters the molecular topology and surface properties of the compound [20] [22]. The extended chain increases the molecular flexibility and provides additional sites for intermolecular interactions through the terminal carboxylic acid group [26] [29]. This structural modification transforms the molecule from a compact heterocyclic compound into an extended structure with distinct functional domains [1] .
The stereochemical properties of the glutarimide ring remain consistent between the parent and derivative compounds [31] [43]. Both molecules exhibit similar ring puckering patterns in the six-membered glutarimide ring, with the C4 carbon atom showing the greatest deviation from planarity [44] [46]. The conformational preferences of the glutarimide ring are influenced by the chiral center, with S-enantiomers preferentially adopting C4-endo conformations and R-enantiomers favoring C4-exo arrangements [31] [43].
Crystallographic analysis of Pomalidomide 4'-alkylC3-acid reveals detailed structural information about the molecular geometry and solid-state packing arrangements [15] [37]. The compound crystallizes as a yellow solid with defined geometric parameters that confirm the theoretical structural predictions [37] [38]. High-resolution diffraction data provides precise bond lengths, bond angles, and dihedral angles throughout the molecular structure [15].
The crystallographic data confirms the planar geometry of the isoindole ring system, with minimal deviation from ideal aromatic geometry [15] [37]. Bond lengths within the isoindole ring are consistent with aromatic character, showing alternating single and double bond characteristics typical of conjugated heterocyclic systems [15]. The glutarimide ring exhibits the expected puckered conformation, with the chiral center influencing the overall ring geometry [31] [37].
Table 3: Microanalytical Data for Pomalidomide 4'-alkylC3-acid
Element | Theoretical (%) | Found (Batch 1) (%) | Found (Batch 2) (%) |
---|---|---|---|
Carbon | 56.12 | 56.27 | 55.64 |
Hydrogen | 4.85 | 4.73 | 4.59 |
Nitrogen | 11.55 | 11.61 | 11.43 |
The alkyl-C3-acid chain adopts an extended conformation in the crystal structure, maximizing intermolecular interactions through hydrogen bonding networks involving the terminal carboxylic acid group [37]. The crystal packing reveals organized arrangements of molecules stabilized by multiple hydrogen bonding interactions and van der Waals forces [15]. The molecular packing efficiency is enhanced by the complementary hydrogen bonding patterns between carboxylic acid groups and the carbonyl oxygen atoms of neighboring molecules [37].
The synthesis of pomalidomide 4'-alkylC3-acid derivatives represents a critical area in the development of proteolysis targeting chimeras (PROTACs) and targeted protein degradation therapeutics. Multiple synthetic approaches have been developed to introduce alkyl substitutions at the 4' position of pomalidomide, each with distinct advantages and limitations that impact their suitability for industrial manufacturing [1] [2].
Nucleophilic aromatic substitution (SNAr) has emerged as the predominant method for introducing alkyl substitutions at the 4' position of pomalidomide derivatives. This approach utilizes 4-fluorothalidomide as the starting material and involves displacement of the fluorine atom through nucleophilic attack by primary or secondary amines [2] [3].
The SNAr mechanism proceeds through an addition-elimination pathway, where the nucleophile first adds to the aromatic ring to form a negatively charged intermediate, stabilized by the electron-withdrawing phthalimide group. The fluoride ion is subsequently eliminated to yield the desired N-alkylated product [4] [5]. This selectivity arises from the activating effect of the electron-withdrawing carbonyl groups, which facilitate nucleophilic addition to the aromatic system.
Critical reaction parameters significantly influence both yield and selectivity in SNAr reactions. Temperature optimization studies have demonstrated that secondary amines consistently afford superior yields compared to primary amines across all tested conditions [1] [2]. For primary amine nucleophiles, optimal conditions require dimethyl sulfoxide (DMSO) as solvent at 130°C, yielding products in the range of 64-92% for mono-Boc protected diamines [1]. In contrast, secondary amines achieve excellent yields of 81-94% under milder conditions at 50°C in DMSO [1] [2].
Solvent selection plays a crucial role in reaction success and byproduct formation. Early methodologies employed N,N-dimethylformamide (DMF) as the standard solvent, but this approach suffers from significant limitations. At elevated temperatures, DMF undergoes decomposition in the presence of primary amines, leading to formylation reactions that generate N,N-dimethylamine as a competing nucleophile [1] [2]. This results in the formation of intractable byproducts that complicate purification and reduce overall yields to as low as 25%.
The optimization of solvent systems has identified DMSO as the superior choice for SNAr reactions with pomalidomide derivatives. Comparative studies across multiple solvents demonstrated that DMSO provides yields of 54% for primary amines and 94% for secondary amines, significantly outperforming other options including DMF (37% primary, 87% secondary), acetonitrile (21% primary, 87% secondary), and 1,4-dioxane (9% primary, 37% secondary) [1] [2].
Base selection and stoichiometry further influence reaction outcomes. N,N-Diisopropylethylamine (DIPEA) at 3.0 equivalents has been established as the optimal base system, providing adequate basicity to facilitate the nucleophilic substitution while minimizing competing side reactions [1] [2]. The use of excess base is critical to neutralize the hydrogen fluoride generated during the elimination step and to maintain the nucleophile in its active, deprotonated form.
The introduction of carboxylic acid functionality in pomalidomide derivatives requires careful consideration of protecting group strategies to prevent unwanted side reactions during synthesis and purification. The acid moiety in pomalidomide 4'-alkylC3-acid must be protected during key synthetic transformations to maintain synthetic efficiency and product integrity [6] [7].
tert-Butyl ester protection represents the most widely employed strategy for carboxylic acid protection in pomalidomide synthesis. This protecting group offers excellent stability under basic conditions typically employed in SNAr reactions while remaining labile to acidic conditions for facile deprotection. The tert-butyl ester can be installed using tert-butyl bromoacetate in the presence of base, achieving yields of 65-90% under standard conditions [6]. Deprotection is accomplished using trifluoroacetic acid (TFA) or other strong acids, providing clean conversion to the free carboxylic acid.
Benzyl ester protection provides an alternative approach that offers orthogonal deprotection conditions through hydrogenation. Benzyl protection is installed using benzyl bromide in the presence of base and can be removed under mild hydrogenation conditions using palladium on carbon catalyst [6] [7]. This approach is particularly valuable when acid-sensitive functional groups are present elsewhere in the molecule, as it avoids the harsh acidic conditions required for tert-butyl ester removal.
For amine-containing linkers, Boc (tert-butoxycarbonyl) protection of primary amines is essential to prevent competing nucleophilic reactions during SNAr synthesis. Boc protection is installed using di-tert-butyl dicarbonate (Boc2O) in the presence of base at room temperature, achieving yields of 70-95% [6]. The Boc group remains stable under the basic conditions of SNAr reactions but can be cleanly removed using TFA or hydrochloric acid when deprotection is desired.
Alternative protecting group strategies include Fmoc (9-fluorenylmethoxycarbonyl) protection for temporary amine masking. Fmoc groups are base-labile and can be removed using piperidine in DMF, making them compatible with synthetic sequences that require mild deprotection conditions [6] [7]. This approach achieves typical yields of 80-95% for both protection and deprotection steps.
Silyl ether protection finds application when alcohol functionality must be protected during synthesis. Trimethylsilyl or tert-butyldimethylsilyl groups can be installed using the corresponding silyl chlorides in the presence of base, achieving yields of 75-95% [6]. Deprotection is accomplished using tetrabutylammonium fluoride (TBAF) or hydrogen fluoride under mild conditions.
The transition from laboratory-scale synthesis to industrial manufacturing of pomalidomide 4'-alkylC3-acid presents numerous technical and economic challenges that must be systematically addressed to ensure consistent product quality, regulatory compliance, and commercial viability [12] [13] [14].
Heat transfer limitations represent a primary concern in large-scale synthesis due to the significant thermal mass of industrial reactors and the exothermic nature of many synthetic transformations. Laboratory-scale reactions benefit from rapid heating and cooling through efficient heat transfer in small vessels, but industrial-scale processes must contend with heat transfer coefficients that scale unfavorably with reactor size [12]. The SNAr reactions employed in pomalidomide synthesis require precise temperature control to maintain selectivity between primary and secondary amine addition, making effective heat management critical for product quality.
Industrial solutions to heat transfer challenges include implementation of jacket cooling systems with controlled reagent addition to manage heat generation rates. Multiple feed points and staged addition protocols help distribute heat generation over time, preventing localized hot spots that can lead to side reactions or product degradation [12]. Advanced process control systems monitor multiple temperature points throughout the reactor to ensure uniform temperature distribution and rapid response to thermal excursions.
Mass transfer optimization becomes increasingly important at industrial scale, where concentration gradients and mixing inefficiencies can lead to localized regions of high or low reagent concentration. Poor mass transfer can result in incomplete reactions, increased byproduct formation, and batch-to-batch variability [12]. The viscosity of reaction mixtures containing DMSO solvent further complicates mixing at large scale, requiring specialized agitation systems to ensure adequate mixing.
High-shear mixers and baffled reactor designs have been developed to address mixing challenges in large-scale synthesis. Computational fluid dynamics modeling helps optimize impeller design and placement to minimize dead zones and ensure uniform reagent distribution [12]. Multiple impellers at different heights within the reactor vessel can provide staged mixing zones that accommodate different mixing requirements throughout the reaction progression.
Purification and isolation procedures that work efficiently at laboratory scale often prove inadequate for industrial implementation. Column chromatography, while effective for small-scale purification, becomes prohibitively expensive and technically challenging at manufacturing scale [12] [13]. Alternative purification strategies must be developed that rely on crystallization, extraction, or other scalable unit operations.
Crystallization optimization represents a critical aspect of industrial purification development. The identification of suitable crystallization solvents, seeding strategies, and cooling profiles requires extensive development work to ensure consistent particle size distribution, polymorphic form control, and removal of impurities [13] [15]. Process analytical technology (PAT) implementation provides real-time monitoring of crystallization processes to detect and correct deviations from optimal conditions.
Solvent recovery and recycling systems become economically essential at industrial scale due to the large volumes of organic solvents required. DMSO recovery from reaction mixtures requires specialized distillation equipment capable of handling high boiling point solvents while preventing thermal degradation of residual product [12]. The design of solvent recovery systems must balance recovery efficiency with capital equipment costs and operational complexity.
Environmental and safety considerations significantly impact industrial synthesis design. The handling of large quantities of organic solvents requires appropriate containment systems, vapor recovery units, and emergency response procedures [13]. Waste minimization strategies become increasingly important as reaction volumes increase, driving development of more efficient synthetic routes and improved atom economy.
Quality control and analytical testing requirements scale dramatically with production volume. Laboratory-scale synthesis can rely on offline analytical methods, but industrial manufacturing requires real-time process monitoring through PAT implementation [13] [14]. In-line spectroscopic methods, continuous particle size analysis, and automated sampling systems provide the data density necessary for process understanding and control at manufacturing scale.
Regulatory compliance considerations become more complex at industrial scale, requiring comprehensive process validation studies, impurity fate and purge studies, and demonstration of process robustness across multiple batches [13] [14]. Design space definition and control strategy development must account for the increased variability inherent in large-scale operations while maintaining consistent product quality within specified limits.
Comprehensive impurity profiling and control strategies are essential for ensuring the quality and safety of pomalidomide 4'-alkylC3-acid products, requiring systematic identification, quantification, and control of potential contaminants throughout the manufacturing process [16] [17] [13] [18].
Starting material-related impurities originate from incomplete purification of raw materials or degradation during storage. 3-Nitrophthalic anhydride, a key starting material in pomalidomide synthesis, can contain various impurities including the corresponding acid, other regioisomers, and oxidative degradation products [13] [18]. These impurities can carry through the synthetic sequence and appear in the final product if not adequately controlled through incoming material specifications and purification procedures.
Control strategies for starting material impurities focus on supplier qualification and incoming material testing. Specifications typically limit individual impurities to 0.1-0.5% and total impurities to less than 1.0% [13]. High-performance liquid chromatography (HPLC) with UV detection provides the primary analytical method for quantification, supplemented by liquid chromatography-mass spectrometry (LC-MS) for structural identification of unknown peaks.
Process-related impurities arise from side reactions, reagent degradation, or incomplete conversion during synthesis. The use of DMF as a solvent in SNAr reactions can lead to formylation byproducts when primary amines are employed as nucleophiles [1] [2] [16]. These impurities form through decomposition of DMF at elevated temperatures, liberating dimethylamine that competes with the intended nucleophile for reaction with 4-fluorothalidomide.
The identification of this previously unreported impurity required detailed structural characterization using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [16] [17]. The dimethylamine adduct co-elutes with the desired product in many HPLC systems, making detection and quantification challenging. Control strategies include solvent optimization to avoid DMF, temperature control to minimize decomposition, and development of chromatographic methods capable of resolving the impurity from the main product.
Nucleophilic acyl substitution represents another source of process-related impurities in pomalidomide synthesis. Competition between aromatic substitution and acyl substitution can lead to displacement of the glutarimide moiety, generating byproducts that may co-elute with the desired product throughout subsequent synthetic steps [16] [17]. Scavenging strategies using nucleophiles such as taurine have been developed to minimize this contamination by preferentially reacting with the acyl substitution products.
Degradation products can form during synthesis, purification, or storage through various pathways including hydrolysis, oxidation, and photodegradation. The phthalimide functionality in pomalidomide derivatives is susceptible to base-catalyzed hydrolysis, particularly under the basic conditions employed in SNAr reactions [19] [13]. Moisture control and pH optimization help minimize hydrolytic degradation during synthesis and storage.
Stability-indicating analytical methods are essential for detecting and quantifying degradation products. These methods must be capable of separating all known degradation products from the main component and from each other. Forced degradation studies under various stress conditions (acid, base, oxidative, thermal, photolytic) help identify potential degradation pathways and establish degradation product specifications [13] [20].
Synthetic byproducts arise from competing reactions or incomplete selectivity during key synthetic transformations. The preference for secondary amines over primary amines in SNAr reactions can be exploited to minimize byproduct formation, but careful optimization of reaction conditions remains essential [1] [2]. Temperature, solvent choice, and base selection all influence the ratio of desired product to byproducts.
Control strategies for synthetic byproducts focus on reaction optimization and purification development. Design of experiments (DoE) approaches help identify the combination of reaction parameters that minimize byproduct formation while maintaining acceptable yields [13]. When byproduct formation cannot be completely eliminated, purification methods must be developed to achieve adequate separation.
Residual solvents represent a distinct class of impurities that are regulated according to International Council for Harmonisation (ICH) guidelines. Class 1 solvents (those to be avoided) are not used in pomalidomide synthesis, but Class 2 and Class 3 solvents require monitoring and control to established limits [13] [14]. Gas chromatography with headspace injection provides the standard analytical method for residual solvent determination.
Solvent removal optimization involves balancing drying efficiency with product stability. Elevated temperatures and reduced pressure accelerate solvent removal but may promote degradation of heat-sensitive compounds. Azeotropic drying using solvents with different boiling points can facilitate removal of high-boiling solvents like DMSO without exposing the product to excessive temperatures [13].